molecular formula C14H22BNO2 B1627324 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane CAS No. 84549-45-1

6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane

Cat. No.: B1627324
CAS No.: 84549-45-1
M. Wt: 247.14 g/mol
InChI Key: XBJLGTGASXIEFZ-UHFFFAOYSA-N
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Description

6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane is a boronic ester compound with the molecular formula C14H22BNO2 and a molecular weight of 247.14 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring system. It has applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane typically involves the reaction of phenylboronic acid with N-butyldiethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired boronic ester. The process involves heating the reactants in an appropriate solvent, such as toluene, and using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester into different boron-containing species.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of boron-containing derivatives.

Scientific Research Applications

6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane is unique due to its specific structural features, which confer distinct reactivity and stability. Its butyl group provides different steric and electronic properties compared to similar compounds, making it suitable for specific applications in synthesis and catalysis.

Properties

IUPAC Name

6-butyl-2-phenyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-2-3-9-16-10-12-17-15(18-13-11-16)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLGTGASXIEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584896
Record name 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84549-45-1
Record name 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84549-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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